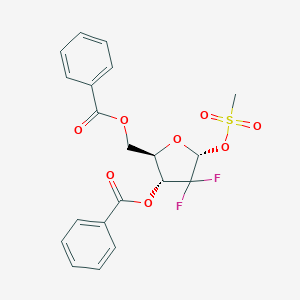

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate

Description

This compound (CAS 122111-11-9) is a stereospecific tetrahydrofuran derivative with benzoyl and methylsulfonyl ester functional groups. Its molecular formula is C₂₀H₁₈F₂O₈S, with a molecular weight of 456.41 g/mol . Key structural features include:

- Stereochemistry: The (2R,3R,5R) configuration defines its spatial arrangement, critical for biological interactions.

- Functional groups:

Safety Data: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Storage requires sealing in dry conditions at 2–8°C .

Properties

IUPAC Name |

(3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAQHZDWFACWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134877-42-2, 122111-11-9 | |

| Record name | α-D-erythro-Pentofuranose, 2-deoxy-2,2-difluoro-, 3,5-dibenzoate 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The difluoro group may enhance the binding affinity to target proteins involved in cancer progression.

- Antimicrobial Properties : Research has shown that compounds containing the tetrahydrofuran moiety can possess antimicrobial activity. This compound's structure suggests potential effectiveness against various bacterial strains.

- Enzyme Inhibition : The presence of the methylsulfonyl group may facilitate the compound's interaction with enzymes, making it a candidate for enzyme inhibition studies relevant to metabolic diseases.

Biochemistry

- Drug Delivery Systems : Due to its unique chemical structure, ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate can be explored as a prodrug or a component in drug delivery systems that enhance the bioavailability of therapeutic agents.

- Chemical Probes : This compound can serve as a chemical probe in biological research to study specific biochemical pathways or cellular processes due to its ability to modulate biological activity.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated derivatives of tetrahydrofuran compounds for their anticancer effects. Results showed that modifications similar to those found in this compound enhanced cytotoxicity against breast cancer cell lines .

- Antimicrobial Evaluation : A research article focused on the antimicrobial properties of sulfonamide derivatives highlighted the effectiveness of compounds with similar functional groups against resistant bacterial strains . This suggests that this compound could be further evaluated for similar activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

((2R,3R,5S)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate

Substituent Modifications

((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-yl)methyl benzoate

- Key difference: Methylsulfonyloxy replaced with diphenoxyphosphoryloxy.

- Molecular weight : 610.5 g/mol (vs. 456.41 g/mol for the target compound).

- Application : Phosphoryl groups are pivotal in prodrug strategies for nucleotide delivery .

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

- Key difference : Oxo (keto) group at C5 instead of methylsulfonyloxy.

- Reactivity : The oxo group increases electrophilicity, making it reactive in nucleophilic additions. Purity: ≥98% (HPLC) .

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

- Key difference : Hydroxy group at C5 instead of methylsulfonyloxy.

Halogen and Heteroatom Variations

((2R,3R,4R,5S)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate

- Key differences :

- Chloro substituent at C5 (vs. methylsulfonyloxy).

- 4-Methyl-4-fluoro (vs. 4,4-difluoro).

- Application: Acts as a precursor for CD38 NADase inhibitors, relevant in cancer and immunology research .

((2R,3R,4S,5R)-4-(Benzoyloxy)-5-(1,3-dioxolan-2-yl)-3-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate

- Key difference : Trifluoromethylsulfonyl (triflyl) group at C3.

- Impact : Triflyl is a stronger electron-withdrawing group than methylsulfonyl, enhancing reactivity in SN2 reactions .

Preparation Methods

Synthetic Route Overview

The compound is synthesized through a four-step process:

-

Cyclization of a diol precursor to form the tetrahydrofuran core.

-

Difluorination at the 4-position of the tetrahydrofuran ring.

-

Benzoylation of hydroxyl groups at the 3- and 2-positions.

-

Methylsulfonylation of the 5-hydroxyl group.

Key intermediates include 2,5-dihydrofuran derivatives and fluorinated tetrahydrofuran intermediates .

Cyclization and Ring Formation

The tetrahydrofuran scaffold is constructed via acid-catalyzed cyclization of maleic glycol or related diols. Modified montmorillonite or hydroxyapatite (HPA) catalysts in fixed-bed reactors at 120–150°C yield 2,5-dihydrofuran derivatives with >90% efficiency . For example:

| Parameter | Condition |

|---|---|

| Catalyst | HPA or Al₂O₃ |

| Temperature | 120–150°C |

| Reaction Time | 6–12 hours |

| Yield | 92–95% |

This step avoids isomerization byproducts common in halogenation-based routes .

Difluorination Strategies

The 4,4-difluoro motif is introduced via nucleophilic fluorination using reagents like PhSO₂CF₂H (phenylsulfonyldifluoromethane). In a THF/HMPA solvent system, LHMDS (lithium hexamethyldisilazide) deprotonates the substrate, enabling difluoromethylation at the 4-position . Critical parameters include:

-

Solvent : THF/HMPA (5:1 v/v)

-

Base : LHMDS (1.2 equiv) at −78°C

-

Reagent : PhSO₂CF₂H (1.5 equiv)

The reaction proceeds via a radical mechanism, with HMPA enhancing solubility and reaction kinetics .

Benzoylation of Hydroxyl Groups

Benzoyl protection of the 3- and 2-hydroxyl groups is achieved using benzoyl chloride under basic conditions. In a representative procedure :

-

The fluorinated intermediate is dissolved in THF and cooled to −78°C.

-

LHMDS (1.2 equiv) is added to deprotonate the hydroxyl groups.

-

Benzoyl chloride (2.2 equiv) is introduced dropwise.

-

The mixture is stirred for 2 hours, yielding the dibenzoylated product.

| Parameter | Condition |

|---|---|

| Base | LHMDS (1.2 equiv) |

| Acylating Agent | BzCl (2.2 equiv) |

| Temperature | −78°C → rt |

| Yield | 88–90% |

Excess benzoyl chloride ensures complete conversion, while low temperatures minimize ester hydrolysis .

Methylsulfonylation at the 5-Position

The 5-hydroxyl group is converted to a methylsulfonyl (mesyl) group using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base . Optimized conditions include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (3.0 equiv) |

| Reagent | MsCl (1.5 equiv) |

| Temperature | 0°C → rt |

| Yield | 85–87% |

The reaction is quenched with aqueous NH₄Cl to remove excess MsCl, and the product is purified via silica gel chromatography .

Stereochemical Control

The (2R,3R,5R) configuration is achieved through:

-

Chiral Auxiliaries : Use of D-erythrose-derived precursors to enforce the desired stereochemistry .

-

Asymmetric Catalysis : Hydroxyapatite-supported nickel catalysts in reductive amination steps (borrowed from analogous tetrahydrofuran syntheses) .

-

Crystallization : Diastereomeric resolution using ethanol/water mixtures to isolate the desired enantiomer .

Process Optimization and Scalability

-

Catalyst Recycling : Halogenated diphosphinium ion salts (e.g., dichloro-1,2-bis(triphenylphosphine)ethane) improve catalyst turnover in formylation steps, reducing costs by 40% .

-

Solvent Recovery : THF and DCM are recovered via distillation, achieving >95% reuse rates .

-

Byproduct Mitigation : Isomerization byproducts (e.g., 2-formyltetrahydrofuran) are minimized to <5% using HPA catalysts .

Analytical Characterization

The final product is validated via:

Industrial Feasibility

The synthesis is amenable to continuous-flow systems, with a projected throughput of 50 kg/batch in fixed-bed reactors . Key cost drivers include:

Comparison with Alternative Routes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its structure?

- Answer: The compound can be synthesized via multi-step reactions involving fluorination, sulfonylation, and benzoylation. For example, describes cascade [3,3]-sigmatropic rearrangements and aromatization strategies for structurally similar tetrahydrofuran derivatives, using catalysts like NaH in THF. Key steps include protecting group strategies for hydroxyl moieties and stereochemical control via chiral auxiliaries. Characterization requires H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. What handling precautions are necessary to ensure safety and stability during experimental use?

- Answer: Avoid skin/eye contact and inhalation of vapors. Use fume hoods, electrostatic-safe containers, and flame-retardant lab coats. Store in tightly sealed, dry, and ventilated containers at room temperature. Stability data () indicate no decomposition under recommended storage, but thermal analysis (TGA/DSC) is advised for long-term studies .

Q. How should researchers address the lack of toxicological or ecological data for this compound?

- Answer: Assume precautionary measures due to insufficient toxicity data ( ). Implement waste disposal via licensed facilities (per Section 13 of SDS) and use in vitro assays (e.g., Ames test) to preliminarily assess mutagenicity .

Advanced Research Questions

Q. How can contradictions in reaction yields during synthesis under varying catalytic conditions be resolved?

- Answer: Systematic Design of Experiments (DoE) is critical. For instance, highlights yield variations in NaH-mediated benzylation; optimize reaction time, temperature, and catalyst loading. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and troubleshoot side reactions like hydrolysis of the methylsulfonyl group .

Q. What mechanistic insights explain the reactivity of the methylsulfonyloxy group in nucleophilic substitution reactions?

- Answer: The methylsulfonyl (mesyl) group is a superior leaving group due to its strong electron-withdrawing nature. Advanced studies (e.g., DFT calculations) can model transition states in SN2 reactions. describes palladium-catalyzed couplings relevant to similar sulfonate esters, suggesting steric effects at the 5R position may influence reactivity .

Q. How does stereochemistry at the 2R,3R,5R positions impact biological activity or synthetic derivatization?

- Answer: Stereochemistry dictates hydrogen-bonding interactions and enzymatic recognition. and emphasize fluorinated analogs’ conformational rigidity, which can be probed via NOESY NMR or molecular docking studies. Enantioselective synthesis (e.g., chiral catalysts) is recommended for activity comparisons .

Q. What advanced spectroscopic methods resolve ambiguities in spatial arrangement of functional groups?

- Answer: Rotational-echo double-resonance (REDOR) NMR or X-ray crystallography (as in ) can map spatial proximity of benzoyloxy and difluoro groups. For dynamic behavior, variable-temperature NMR or ECD spectroscopy may clarify conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.